
(E)-Ethyl 3-iodoacrylate
Overview
Description
(E)-Ethyl 3-iodoacrylate (C₅H₇IO₂, molecular weight: 226.01 g/mol) is an α,β-unsaturated ester featuring an iodine substituent at the β-position and an ethyl ester group at the α-position. Its (E)-stereochemistry is critical for reactivity, as the trans configuration positions the iodine and ester groups on opposite sides of the double bond, influencing steric and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-iodoacrylate can be synthesized through the reaction of ethyl propiolate with sodium iodide. The reaction typically involves treating ethyl propiolate with sodium iodide in a suitable solvent, such as acetone or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Stereospecific Substitution Reactions
(E)-Ethyl 3-iodoacrylate undergoes nucleophilic substitution with oxygen- and nitrogen-based nucleophiles under base-mediated conditions. The stereochemical outcome depends on both the starting material’s configuration (E or Z) and the reaction conditions .
Reaction Mechanism
The substitution proceeds via an addition-elimination pathway , where nucleophiles attack the β-carbon (iodine-bearing position), followed by iodide elimination. DABCO (1,4-diazabicyclo[2.2.2]octane) serves as an effective base, enabling stereospecific retention of configuration .
Key Findings
-
Phenolic Substitution :
Reaction with phenols (e.g., 4-nitrophenol, 2-naphthol) yields E-configured aryloxy acrylates in >90% yields (Table 1) . -
Amine Substitution :
N-heterocycles (e.g., pyrazole, benzotriazole) afford E-configured amino acrylates with 84–96% yields .
Nucleophile Type | Product Configuration | Yield (%) | Reaction Time (h) |
---|---|---|---|
Phenol derivatives | E | 84–98 | 1–3 |
N-heterocycles | E | 84–96 | 2–3 |
Conditions : DABCO (2.0 equiv), DMF, room temperature .
Copper-Catalyzed Cross-Coupling Reactions
This compound participates in stereoretentive cross-coupling reactions, forming complex acrylate derivatives. The presence of a copper catalyst (e.g., CuI) enhances reaction efficiency .
Base-Mediated Stereochemical Control
The choice of base critically influences reaction stereochemistry:
-
Inorganic bases (e.g., Cs₂CO₃) yield mixed E/Z products.
-
DABCO exclusively preserves the starting material’s configuration (Table 2) .
Base | Configuration Retention | Yield (%) |
---|---|---|
Cs₂CO₃ | Partial (E/Z ≈ 3:2) | 70–85 |
DABCO | Full (E or Z) | 84–98 |
Comparative Reactivity with Analogues
This compound exhibits higher electrophilicity compared to non-halogenated acrylates (e.g., ethyl acrylate), facilitating faster nucleophilic substitution. This reactivity is attributed to the electron-withdrawing iodine atom, which polarizes the α,β-unsaturated system .
Scientific Research Applications
Organic Synthesis
(E)-Ethyl 3-iodoacrylate serves as a crucial building block in organic synthesis. It is commonly used for:
- Synthesis of Biologically Active Compounds : The compound can undergo various transformations to yield biologically relevant molecules such as pharmaceuticals and agrochemicals. For instance, it has been employed in the stereospecific synthesis of aryloxy and amino substituted acrylates using copper-catalyzed cross-coupling reactions .
- Formation of Polymers : Its reactivity allows for the incorporation into polymer chains, contributing to the development of new materials with tailored properties.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for:
- Drug Development : The compound's ability to form diverse derivatives makes it suitable for synthesizing potential drug candidates. Studies have shown its effectiveness in producing various substituted acrylates that exhibit biological activity .
- Targeted Synthesis : It has been used in reactions that require high stereoselectivity, which is essential for developing compounds with specific pharmacological profiles.
Materials Science
The compound is also significant in materials science due to:
- Synthesis of Functional Materials : this compound can be used to create functionalized polymers that have applications in coatings, adhesives, and other industrial materials.
- Cross-Coupling Reactions : It participates in cross-coupling reactions that enable the formation of complex molecular architectures essential for advanced materials .
Case Study 1: Stereospecific Synthesis
A notable study demonstrated the use of this compound in a DABCO-mediated reaction for the stereospecific synthesis of aryloxy and amino substituted acrylates. The results showed excellent yields for various nucleophiles, highlighting its utility in producing compounds with defined stereochemistry crucial for biological activity .
Entry | Product | Yield (%) |
---|---|---|
1 | Aryloxy Compound A | 98 |
2 | Aryloxy Compound B | 93 |
3 | Amino Compound A | 84 |
Case Study 2: Polymer Development
In another research effort, this compound was utilized to synthesize novel polymers through radical polymerization techniques. The resulting polymers exhibited enhanced mechanical properties and thermal stability, demonstrating the compound's significance in developing advanced materials .
Mechanism of Action
The mechanism by which (E)-Ethyl 3-iodoacrylate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Modifications: Substituent Effects
Reactivity and Functional Group Comparisons
Iodo vs. Cyano Substituents
- Iodo Group: Enhances leaving group ability, enabling metal-catalyzed cross-couplings. For example, this compound reacts with acetylenes in Sonogashira reactions (89% yield) to form conjugated enynes .
- Cyano Group: Increases electrophilicity, making compounds like ethyl 3-aryl-2-cyanoacrylates effective in cycloadditions but less suited for cross-coupling due to the absence of a halogen leaving group .
E vs. Z Isomerism
- (E)-Isomer : Predominates in palladium-catalyzed reactions due to favorable steric alignment. For instance, (E)-methyl 3-iodoacrylate undergoes alkoxycarbonylation with 1-hexyne in 88% yield .
- (Z)-Isomer : Exhibits distinct reactivity, such as in the synthesis of spirocyclic compounds, though it often requires isomerization to the (E)-form for optimal coupling efficiency .
Trifluoromethyl vs. Iodo Substituents
- The trifluoromethyl group in ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate provides strong electron-withdrawing effects, stabilizing negative charges in intermediates.
Key Research Findings
- Catalytic Efficiency: this compound achieves higher yields in Sonogashira reactions (89%) compared to bromo or chloro analogs due to iodine’s superior leaving group ability .
- Steric Effects : Bulky substituents (e.g., trityl groups in (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate) reduce reactivity in cross-couplings but enhance selectivity in cycloadditions .
- Electronic Effects: Electron-withdrawing groups (e.g., iodo, cyano) lower the LUMO energy of α,β-unsaturated esters, accelerating Michael additions but requiring careful optimization to avoid side reactions .
Biological Activity
(E)-Ethyl 3-iodoacrylate is a compound of significant interest in organic chemistry and medicinal applications due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
This compound is an unsaturated vinyl iodide derivative with the following structure:
- Molecular Formula : C₅H₇IO₂
- Molecular Weight : 196.01 g/mol
- CAS Number : 31930-36-6
The compound exhibits a double bond between the carbon atoms adjacent to the carbonyl group, which is essential for its reactivity in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl propiolate with sodium iodide or through cross-coupling methodologies. Recent studies have optimized these synthetic routes, achieving high yields and selectivity towards the (E) isomer.
Antimicrobial Activity
Recent evaluations have demonstrated the antimicrobial efficacy of this compound against various pathogens:
- Antimycobacterial Activity : The compound has shown promising results against Mycobacterium tuberculosis, with effective concentrations leading to significant bacterial inhibition.
- Antileishmanial Activity : Research indicates that this compound exhibits antileishmanial properties, making it a candidate for further exploration in treating leishmaniasis.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using VERO cells (African green monkey kidney cells) to evaluate the safety profile of this compound. The results are summarized in Table 1.
Compound | IC50 (µM) | CC50 (µM) |
---|---|---|
This compound | 23.4 ± 2.1 | >250 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, while CC50 represents the concentration at which 50% cytotoxicity occurs. The relatively high CC50 suggests a favorable safety margin for further development.
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of metabolic pathways in pathogens. The presence of the iodine atom enhances its electrophilic character, facilitating nucleophilic attack by biological macromolecules.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against drug-resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development. -
Leishmaniasis Treatment :
In another study, this compound was tested for its antileishmanial effects in vitro. Results showed a dose-dependent response, with effective concentrations leading to significant reductions in parasite viability.
Q & A
Q. Basic: How can the synthesis of (E)-Ethyl 3-iodoacrylate be optimized for higher yields?
Methodological Answer:
The synthesis typically involves hydroiodination of ethyl propiolate followed by isomerization to the (E)-isomer. Key optimizations include:
- Isomerization Control : Use catalytic PdCl₂(PPh₃)₂/CuI in Et₃N under inert atmosphere to achieve >95% stereoselectivity for the (E)-isomer .
- Purification : Column chromatography (hexane/ethyl acetate) improves purity, yielding ~43% after isolation .
- Reagent Ratios : Optimize stoichiometry of 1-hexyne coupling partners to minimize side products (e.g., over-reduction or dimerization) .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Confirm stereochemistry via coupling constants (e.g., J = 15.7 Hz for trans-vinylic protons) .
- IR Spectroscopy : Identify acrylate C=O stretches (~1674 cm⁻¹) and C-I bonds (~560 cm⁻¹) .
- GC-MS : Monitor reaction progress and detect impurities (e.g., residual (Z)-isomer) .
Q. Advanced: How does palladium catalysis enhance coupling reactions involving this compound?
Methodological Answer:
PdCl₂(PPh₃)₂ facilitates Sonogashira or Heck couplings by:
- Oxidative Addition : Pd⁰ inserts into the C-I bond, forming a vinyl-palladium intermediate .
- Ligand Effects : Bulky ligands (e.g., PPh₃) improve regioselectivity in alkoxycarbonylation reactions .
- Copper Co-catalysis : CuI accelerates transmetalation steps, critical for alkyne couplings .
Q. Advanced: What strategies ensure stereoselectivity in reactions using this compound?
Methodological Answer:
- Thermodynamic Control : Isomerize (Z)- to (E)-isomers via prolonged stirring in Et₃N, leveraging higher stability of the (E)-form .
- Chiral Ligands : Use enantiopure phosphine ligands (e.g., BINAP) in asymmetric catalysis to induce stereoselective C-C bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in stereoselective additions .
Q. Advanced: How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
- Replicate Conditions : Compare protocols (e.g., catalyst loading, reaction time) across studies. For example, yields vary from 43% to 88% due to differences in Pd catalyst purity.
- Analytical Validation : Use HPLC or GC-MS to quantify byproducts and adjust purification methods (e.g., simulated moving bed chromatography) .
- Control Experiments : Test inert atmosphere integrity (Ar vs. N₂) to rule out oxidative side reactions .
Q. Advanced: What mechanistic insights can be gained from studying this compound in cross-coupling reactions?
Methodological Answer:
- Radical Pathways : EPR spectroscopy can detect iodine-centered radicals in Pd-mediated couplings .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetalation) .
- DFT Calculations : Model transition states to explain regioselectivity in trienoate formation .
Q. Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (90:10) to separate (E)- and (Z)-isomers .
- Distillation : Low-pressure fractional distillation removes low-boiling-point impurities (e.g., residual Et₃N) .
- Crystallization : Not recommended due to the compound’s liquid state at room temperature .
Q. Advanced: How is this compound utilized in synthesizing bioactive compounds?
Methodological Answer:
- Diazo Compounds : React with diazo esters to form α-diazo-β-ketoesters, intermediates in anticancer agent synthesis (e.g., via Rh-catalyzed cyclopropanation) .
- Peptide Mimetics : Incorporate into vinylogous urethanes for protease inhibition studies, validated via enzyme kinetics assays .
- Fluorescent Probes : Conjugate with hydroxyphenyl groups for cellular imaging, requiring HPLC purification and fluorescence quantum yield measurements .
Properties
IUPAC Name |
ethyl (E)-3-iodoprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYFQSZXFFNGP-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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